molecular formula C17H18F2N4O B2538634 N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2310017-15-1

N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2538634
CAS No.: 2310017-15-1
M. Wt: 332.355
InChI Key: MKDANDSZACTJDX-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the investigation of novel therapeutics for inflammatory and pain conditions. Its molecular architecture incorporates an 8-azabicyclo[3.2.1]octane core, a scaffold recognized in pharmacological research for its potential to interact with enzyme targets like N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) . NAAA is a cysteine hydrolase highly expressed in immune cells and is responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic effects . By inhibiting NAAA, research compounds with this core can increase endogenous PEA levels, offering a promising approach to managing the inflammatory response without the side effects associated with direct receptor agonists . The structure-activity relationship (SAR) of this chemotype suggests that the 2,6-difluorophenyl and pyrazole motifs are critical for potent and selective target engagement, potentially contributing to a favorable drug-like profile for systemic administration in preclinical models . This compound is intended for use in biochemical and cell-based assays to further elucidate the pathobiology of chronic inflammation and to support the discovery of new non-covalent inhibitor therapies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c18-14-3-1-4-15(19)16(14)21-17(24)23-11-5-6-12(23)10-13(9-11)22-8-2-7-20-22/h1-4,7-8,11-13H,5-6,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDANDSZACTJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=C(C=CC=C3F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic octane ring, introduction of the pyrazole moiety, and attachment of the difluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic ring or the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide. Research indicates that derivatives of pyrazole exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of known anticancer agents such as taxanes and Vinca alkaloids .
  • Case Studies : A study reported that pyrazole derivatives showed percent growth inhibition (PGI) against several cancer cell lines, including SNB-19 and OVCAR-8, with PGIs exceeding 85% . The structural modifications in these compounds can enhance their efficacy and selectivity toward cancer cells.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties.

  • Antibacterial Activity : Preliminary studies suggest that compounds with similar structures possess significant antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups enhances the antibacterial efficacy.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties associated with pyrazole derivatives.

  • Mechanism : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureTarget Organisms/CellsPercent Growth Inhibition (PGI)
AnticancerN-(2,6-difluorophenyl)-3-(1H-pyrazol...)SNB-19, OVCAR-885%+
AntibacterialSimilar pyrazole derivativesMycobacterium smegmatisSignificant inhibition
Anti-inflammatoryVarious pyrazole analogsIn vitro modelsModulation of cytokines

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group and pyrazole moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The bicyclic octane ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Findings :

  • Both compounds share pyrazole and difluorophenyl moieties, critical for kinase inhibition via hydrogen bonding and hydrophobic interactions .

Comparison with Bicyclic Carboxamide Antibiotics

Pharmacopeial Forum (2017) documents bicyclic antibiotics such as (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , which share bicyclic frameworks but differ in application .

Parameter Target Compound Cephalosporin Antibiotic (Example from PF 43(1))
Core Structure 8-azabicyclo[3.2.1]octane 5-thia-1-azabicyclo[4.2.0]oct-2-ene
Functional Groups - Carboxamide
- Pyrazole
- β-lactam ring
- Thiadiazolylthio side chain
Biological Target Kinases (proposed) Penicillin-binding proteins (bacterial cell wall synthesis)
Therapeutic Indication Cancer Bacterial infections

Key Findings :

  • Both classes utilize bicyclic scaffolds for structural stability but diverge in functional groups and targets.
  • The target compound’s pyrazole and carboxamide groups are absent in cephalosporins, underscoring their roles in kinase vs. antibiotic activity .

Comparison with Other Bicyclic Kinase Inhibitors

This structural novelty may offer advantages in avoiding resistance mechanisms common in TRK inhibitors.

Biological Activity

N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This compound belongs to a novel class of azabicyclic compounds that have shown promise in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels.

The primary biological activity of this compound is its ability to inhibit NAAA, an enzyme involved in the degradation of endocannabinoids and other lipid mediators. By inhibiting NAAA, the compound increases the levels of PEA, which has anti-inflammatory and analgesic properties. The mechanism is characterized by a non-covalent interaction with the enzyme, allowing for sustained therapeutic effects without the potential drawbacks associated with covalent inhibitors.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been performed to optimize the biological activity of this class of compounds. Variations in the chemical structure, such as modifications to the azabicyclic core and substitutions on the phenyl ring, have been systematically explored to enhance potency and selectivity.

Table 1: Summary of SAR Findings

Compound IDStructure ModificationIC50 (µM)Selectivity for NAAA
ARN16186Initial Lead0.655Moderate
ARN19689Ethoxymethyl substitution0.042High
ARNXXXXPara-methyl substitution0.150Moderate

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound exhibits low nanomolar inhibitory activity against human NAAA (IC50 = 0.042 µM) . Furthermore, in vivo assessments have shown that this compound effectively reduces inflammation and pain in animal models, supporting its potential application in clinical settings.

Case Study: In Vivo Efficacy

A recent study evaluated the efficacy of this compound in a rat model of inflammatory pain. The results indicated a significant reduction in pain behaviors compared to control groups, correlating with elevated levels of PEA in systemic circulation. These findings suggest that the compound not only inhibits NAAA effectively but also translates into meaningful therapeutic outcomes.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, with high oral bioavailability observed in preclinical models. This profile enhances its potential for development as an oral therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for N-(2,6-difluorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis of this compound involves constructing the 8-azabicyclo[3.2.1]octane core, followed by functionalization at the 3-position with pyrazole and carboxamide groups. Key steps include:

  • Core Synthesis : Use of tert-butyl esters (e.g., tert-butyl 8-azabicyclo[3.2.1]octane-8-carboxylate) as intermediates for protection/deprotection strategies to stabilize reactive amines during cyclization .
  • Stereochemical Control : Chiral HPLC or enzymatic resolution methods can isolate enantiomers. X-ray crystallography (XRD) is critical for confirming stereochemistry, as seen in structurally analogous compounds (e.g., ’s bicyclic derivatives) .
  • Functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for pyrazole coupling, followed by carboxamide formation via activated esters (e.g., HATU-mediated coupling).

Q. How should researchers approach structural characterization of this compound, particularly its bicyclic framework?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity, with 2D experiments (COSY, HSQC) resolving overlapping signals in the bicyclic system.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : For absolute stereochemical assignment, especially given the rigid bicyclo[3.2.1]octane structure. Similar bicyclic compounds in and were resolved using XRD .
  • Computational Modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and validate experimental data.

Advanced Research Questions

Q. How can researchers identify and validate the biological targets of this compound, given its structural complexity?

Methodological Answer: Target identification requires integrated pharmacological and biophysical methods:

  • In Silico Screening : Molecular docking against libraries of kinases, GPCRs, or ion channels (e.g., using AutoDock Vina) to prioritize targets.
  • Surface Plasmon Resonance (SPR) : Direct binding assays to measure affinity (KD) for candidate targets.
  • Cellular Assays : Functional readouts (e.g., calcium flux, cAMP levels) in disease-relevant cell lines. For example, highlights similar inhibitors evaluated in Hedgehog signaling or Pfmrk kinase pathways .
  • Proteomics : Chemoproteomics with activity-based probes to map interactomes.

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer: Discrepancies often arise from bioavailability or off-target effects. Mitigation strategies include:

  • ADME Profiling : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and blood-brain barrier permeability.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Use compartmental models to correlate exposure and effect.
  • Isotopic Labeling : Incorporate ¹⁴C or ³H isotopes to track compound distribution and metabolism in vivo.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., ’s 8-azabicyclo derivatives) to identify trends in bioactivity .

Q. How can researchers optimize the compound’s selectivity profile to minimize off-target interactions in neurological studies?

Methodological Answer:

  • Selectivity Screening : Test against panels of related receptors/enzymes (e.g., CEREP or Eurofins panels).
  • Structure-Activity Relationship (SAR) Studies : Systematically modify the pyrazole substituents or carboxamide group to enhance selectivity. ’s analogs with dichlorophenyl groups demonstrate how substituent choice impacts binding .
  • Cryo-EM/Co-crystallization : Resolve target-compound complexes to identify critical binding residues and guide rational design.

Q. What methodological frameworks are recommended for analyzing this compound’s role in contested research areas (e.g., conflicting efficacy claims)?

Methodological Answer: Adopt interdisciplinary frameworks, such as those in ’s "Contested Territories" toolkit:

  • Comparative Analysis : Systematically compare findings across independent labs (e.g., assay conditions, model systems) to identify variables driving discrepancies .
  • Reproducibility Checklists : Use standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) for dose-response curves and statistical validation.
  • Peer Review Forums : Present data at conferences or collaborative networks (e.g., ’s emphasis on comparative methodologies in political science) to solicit critical feedback .

Notes

  • Citations : Avoid non-academic sources (e.g., commercial databases). Prioritize peer-reviewed methodologies ().
  • Stereochemistry : Always report enantiomeric excess (ee) and use chiral columns (e.g., Daicel CHIRALPAK®) for purity validation.
  • Data Transparency : Share raw datasets via repositories (e.g., Zenodo) to facilitate meta-analyses.

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